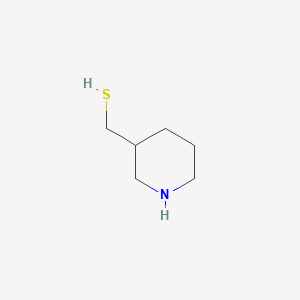

Piperidin-3-ylmethanethiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

piperidin-3-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNAKNXLRFUJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Piperidin 3 Ylmethanethiol and Its Precursors

Stereoselective Synthesis of Chiral Piperidin-3-ylmethanethiol Isomers

Achieving control over the absolute and relative stereochemistry is paramount in the synthesis of chiral molecules like this compound. The stereochemical outcome is largely determined by the method used to construct the chiral piperidine (B6355638) core and subsequently introduce the thiol-containing substituent.

Enantioselective Approaches to Piperidine Ring Formation

The asymmetric synthesis of the 3-substituted piperidine scaffold is the critical first step in producing enantiomerically pure this compound. Several modern catalytic methods have been developed to access these chiral heterocycles with high enantioselectivity.

One prominent strategy involves the catalytic asymmetric reduction or functionalization of pyridine derivatives. nih.govacs.org A rhodium-catalyzed asymmetric reductive Heck reaction has been successfully employed to convert pyridine-derived precursors into 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. nih.govacs.org This three-step process typically involves:

Partial reduction of pyridine.

Rh-catalyzed asymmetric carbometalation.

A final reduction step to yield the enantioenriched piperidine. nih.govacs.org

This method offers broad functional group tolerance and is scalable, making it a valuable tool for accessing a library of chiral 3-substituted piperidines. nih.gov

Another powerful approach is the enzymatic kinetic resolution of racemic piperidine precursors. For instance, (S)-N-Boc-3-hydroxypiperidine, a direct precursor to the corresponding (S)-piperidin-3-ylmethanol, can be synthesized via the stereoselective reduction of N-Boc-piperidin-3-one using a ketoreductase (KRED) enzyme. researchgate.net This biocatalytic method provides high chiral selectivity, furnishing the desired enantiomer in high optical purity. researchgate.net Similarly, lipases such as Candida antarctica lipase B can be used for the kinetic resolution of racemic 3-hydroxy-N-methylpiperidine through acetylation, allowing for the separation of enantiomers. researchgate.net

The following table summarizes key enantioselective methods for preparing chiral 3-substituted piperidine precursors.

Table 1: Enantioselective Synthetic Approaches to Chiral Piperidine Precursors| Method | Catalyst/Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium Complex | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | Up to 96% | nih.gov |

| Biocatalytic Reduction | Ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | High | researchgate.net |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B | (rac)-3-hydroxy-N-methylpiperidine | (R)-acetate & (S)-alcohol | Up to 97.8% (after enrichment) | researchgate.net |

Diastereoselective Control in Thiol Moiety Introduction

Once the chiral piperidine ring is formed, the introduction of the methanethiol (B179389) group must be controlled to establish the desired diastereomer. This is typically achieved by functionalizing a precursor like chiral piperidin-3-ylmethanol. The stereochemistry of the final product is dictated by the mechanism of the substitution reaction and the influence of the pre-existing stereocenter.

A common strategy involves an S_N2 reaction, which proceeds with inversion of configuration. To achieve this, the hydroxyl group of piperidin-3-ylmethanol is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a sulfur nucleophile, like sodium hydrosulfide (NaSH) or thioacetate, leads to the formation of the thiol or a protected version thereof.

The stereochemical outcome of this nucleophilic substitution is highly dependent on the stereochemistry of the starting alcohol. For example, starting with (R)-piperidin-3-ylmethanol would lead to the (S)-piperidin-3-ylmethanethiol via an inversion of configuration at the newly formed stereocenter if the reaction proceeds through a classic S_N2 pathway on a chiral center attached to the ring. However, since the chiral center is on the ring itself and not the site of substitution, the reaction proceeds with retention of configuration at the C3 position of the piperidine ring. The diastereoselectivity arises from controlling the conformation of the ring and the approach of the nucleophile.

An alternative indirect approach for achieving 3-substituted analogues involves the asymmetric cyclopropanation of a tetrahydropyridine precursor, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane. nih.govnih.gov This method allows for precise control over the relative stereochemistry of the substituents on the piperidine ring. nih.govnih.gov

Multi-Step Synthetic Strategies for the Construction of this compound

The construction of this compound often requires a multi-step synthetic sequence that involves the initial formation of the piperidine core followed by a series of functional group transformations to introduce the desired methanethiol side chain.

Ring-Closing Reactions for Piperidine Core Formation

Ring-closing reactions are a powerful class of transformations for the construction of cyclic systems, including the piperidine core. Ring-closing metathesis (RCM) has emerged as a particularly effective method for synthesizing unsaturated nitrogen heterocycles, which can then be reduced to the corresponding piperidines. acs.orgsemanticscholar.orgnih.gov

The RCM reaction typically involves a diene precursor containing a nitrogen atom, which cyclizes in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. semanticscholar.org This methodology is tolerant of a wide range of functional groups and has been used to synthesize precursors for various substituted piperidines. For instance, a general method for the synthesis of trans-(3S)-amino-4-alkyl-piperidines utilizes D-serine to control the absolute stereochemistry, while the piperidine ring is constructed via an RCM reaction. acs.org

Other cyclization strategies include intramolecular hydroamination, Michael additions, and radical cyclizations, which provide alternative routes to the piperidine scaffold. nih.govresearchgate.net

Table 2: Ring-Closing Metathesis for Piperidine Precursor Synthesis

| Catalyst | Substrate | Product | Yield | Solvent | Reference |

|---|---|---|---|---|---|

| Grubbs I | N-Boc-dialkenylamine | N-Boc-tetrahydropyridine | Quantitative | Dichloromethane | semanticscholar.org |

| Grubbs II | Tosyl-protected diene | Tosyl-tetrahydropyridine | Up to 97% | Benzene | nih.gov |

| Grubbs I | D-serine derived diene | (3S)-amino-tetrahydropyridine derivative | Good | Not specified | acs.org |

Functional Group Interconversions for Thiol Introduction

The final step in the synthesis of this compound is the introduction of the thiol functional group. This is typically accomplished through the conversion of a more stable precursor, most commonly an alcohol. A robust and widely used method for this transformation is the Mitsunobu reaction. nih.gov

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thiols, with inversion of stereochemistry if the alcohol is chiral. nih.gov The reaction utilizes a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. nih.gov The activated alcohol can then react with a sulfur pronucleophile, such as thioacetic acid, to form a thioacetate, which can be subsequently hydrolyzed under basic conditions to yield the free thiol.

Proposed Synthetic Route from Piperidin-3-ylmethanol:

Activation and Substitution: (R)- or (S)-N-protected-piperidin-3-ylmethanol is treated with PPh₃, DIAD, and thioacetic acid. This converts the alcohol to a thioacetate.

Deprotection: The resulting thioacetate is then treated with a base, such as sodium hydroxide (B78521) or lithium hydroxide in methanol, to hydrolyze the thioester and liberate the target this compound.

This two-step sequence provides a reliable method for converting the readily accessible piperidin-3-ylmethanol precursor into the desired thiol product.

Green Chemistry Approaches in this compound Synthesis

One-pot, multi-component reactions (MCRs) are a cornerstone of green chemistry, as they allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing purification and reducing solvent waste. scispace.comgrowingscience.com An effective MCR for the synthesis of highly functionalized piperidines involves the condensation of aldehydes, amines, and β-ketoesters in water, catalyzed by environmentally friendly catalysts like sodium lauryl sulfate (SLS) or citric acid. scispace.com While this approach may not directly yield this compound, it provides a green route to highly substituted piperidine scaffolds that could be further elaborated.

The use of water as a solvent is another key aspect of green synthesis. It has been shown that certain iridium-catalyzed reactions for the stereoselective synthesis of substituted piperidines can be performed in water, which can also prevent the racemization of enantioenriched substrates. nih.gov

Furthermore, photoredox catalysis represents a green approach for the C-H functionalization of piperidines. mdpi.com These methods often use light as an energy source and can be performed under mild conditions, avoiding the need for harsh reagents. mdpi.com

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, there is a growing emphasis on minimizing or eliminating the use of volatile organic solvents. nih.govunibo.it Syntheses conducted in aqueous media or under solvent-free conditions offer significant environmental and economic advantages. nih.govyoutube.com

One-pot, multi-component reactions are particularly well-suited for these green conditions and have been successfully employed for the synthesis of highly substituted piperidines. growingscience.com For instance, the reaction of aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by mild, reusable catalysts like citric acid or zirconium oxychloride in water or under solvent-free conditions. growingscience.com An aza-Diels-Alder reaction has been shown to be an effective method for trapping methanimine in an aqueous medium to yield synthetically useful cyclic amines. nih.gov While the yields for these secondary amines were modest, the use of simple aqueous conditions presents a viable route to nitrogen-containing building blocks. nih.gov Research has also demonstrated that water can catalyze certain reactions through hydrogen bonding, further promoting it as a green solvent. ajchem-a.com These approaches could be adapted to create 3-substituted piperidine precursors, which can then be functionalized to introduce the methanethiol group.

Catalytic Methodologies for Enhanced Efficiency

Transition Metal Catalysis: Rhodium and palladium complexes are highly effective for the synthesis of piperidine rings. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a powerful route to 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgsnnu.edu.cn These intermediates can be readily reduced to the corresponding piperidines. snnu.edu.cn Another robust method is the rhodium-catalyzed transfer hydrogenation of pyridinium salts, which allows for the rapid synthesis of a variety of chiral piperidines with high diastereoselectivity. dicp.ac.cnresearchgate.net

Palladium catalysts are also widely used, particularly in hydrogenation reactions and reductive Heck couplings. nih.govnih.gov For example, a palladium-catalyzed reductive Heck coupling has been used to construct highly substituted piperidine rings with good stereocontrol, avoiding the need for more toxic or sensitive reagents. nih.gov Palladium(II) has also been shown to be an effective catalyst for the cyclization of bromo-dienes to form piperidine structures. dtic.mil

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Recent innovations include the first biocatalytic synthesis of piperidines using an immobilized lipase (Candida antarctica lipase B) in a multicomponent reaction, achieving very good yields. rsc.orgresearchgate.net Another cutting-edge approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.netchemistryviews.org In this two-stage process, enzymes are used to selectively introduce a hydroxyl group onto the piperidine ring, which is then subjected to nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds efficiently. news-medical.netchemistryviews.org This modular strategy dramatically simplifies the construction of complex piperidines. news-medical.net

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Rhodium | [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | High yield and enantioselectivity for 3-substituted piperidines. | acs.orgsnnu.edu.cn |

| Rhodium | [RhCp*Cl₂]₂ | Transfer Hydrogenation | Excellent stereoselectivity, scalable, avoids H₂ gas. | dicp.ac.cnresearchgate.net |

| Palladium | Pd/C | Reductive Heck Coupling | Good stereocontrol, avoids toxic Ni(COD)₂. | nih.gov |

| Biocatalyst | Immobilized CALB | Multicomponent Reaction | Reusable catalyst, mild conditions, very good yields. | rsc.orgresearchgate.net |

| Biocatalyst + Nickel | Hydroxylase Enzyme + Ni-electrocatalysis | C-H Oxidation + Radical Cross-Coupling | Modular, streamlines synthesis of complex piperidines. | news-medical.netchemistryviews.org |

Flow Chemistry Applications in Continuous Synthesis of this compound Analogues

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is emerging as a powerful technology for organic synthesis. nih.govbohrium.com This approach offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. nih.govspringerprofessional.de

The synthesis of heterocyclic compounds, including piperidines, is well-suited for flow chemistry. springerprofessional.de For instance, the electroreductive cyclization of imines with dihaloalkanes has been successfully performed in a flow microreactor to produce piperidine derivatives in good yields and on a preparative scale. researchgate.net Flow electrosynthesis has also been used for the efficient anodic methoxylation of N-formylpiperidine, creating a key precursor for introducing nucleophiles at the 2-position of the piperidine ring. nih.gov

The continuous-flow format is particularly advantageous for handling hazardous reagents or intermediates, as only small amounts are present in the reactor at any given time. researchgate.net This technology has been applied to the synthesis of various heterocycles, demonstrating benefits such as reduced reaction times, minimal solvent waste, and high yields. nih.govbohrium.com The application of these principles to the multi-step synthesis of this compound analogues could enable a safer, more efficient, and scalable production route.

| Reaction Type | Target Scaffold | Key Flow Condition | Advantages | Reference |

|---|---|---|---|---|

| Electroreductive Cyclization | Piperidines / Pyrrolidines | Flow microreactor | Good yields, preparative scale, efficient reduction. | researchgate.net |

| Anodic Methoxylation | 2-Substituted Piperidines | Undivided microfluidic electrolysis cell | High yields, readily scalable, on-demand precursor generation. | nih.gov |

| General Heterocycle Synthesis | Various N-Heterocycles | Microreactors | Excellent heat transfer, low solvent waste, short reaction times. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of Piperidin 3 Ylmethanethiol

Thiol-Mediated Reactions of Piperidin-3-ylmethanethiol

The thiol group is a potent nucleophile and is susceptible to a range of chemical transformations, including nucleophilic additions, oxidations, and reactions with electrophiles.

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. In the presence of a base, the thiol can be deprotonated to form a thiolate anion (RS⁻), which is an even stronger nucleophile. This enhanced nucleophilicity allows it to participate in a variety of nucleophilic substitution and addition reactions. For instance, aminothiols can react with α,β-unsaturated compounds in Michael addition reactions. bohrium.com The thiolate can also act as a nucleophile in ring-opening reactions of epoxides and other strained ring systems. The nucleophilic strength of the thiol is influenced by the pH of the reaction medium, with basic conditions favoring the more reactive thiolate species. mdpi.com

Thiols are readily oxidized to form disulfides (RS-SR). This is a common transformation and can be effected by a variety of mild oxidizing agents, including molecular oxygen (air), hydrogen peroxide, and iodine. libretexts.orgyoutube.comlibretexts.org In the context of this compound, this would result in the formation of a dimer linked by a disulfide bond. This reaction is often reversible, with the disulfide being reducible back to the thiol using appropriate reducing agents. Further oxidation of the thiol group can lead to higher oxidation states, such as sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H), although these transformations typically require stronger oxidizing conditions. nih.gov

The table below illustrates the expected oxidative coupling of this compound to its corresponding disulfide.

| Reactant | Oxidizing Agent | Product |

| This compound | O₂, H₂O₂ or I₂ | Bis(piperidin-3-ylmethyl) disulfide |

This table represents a predicted reaction based on general thiol chemistry, not specific experimental data for this compound.

The nucleophilic thiol or thiolate can react with a wide range of electrophiles. A common example is the S-alkylation reaction with alkyl halides, which proceeds via an Sₙ2 mechanism to form a thioether. youtube.com This reaction is a versatile method for introducing various alkyl groups onto the sulfur atom. Other electrophiles, such as acyl halides or anhydrides, can react with the thiol group to form thioesters, although the amine group of the piperidine (B6355638) ring is generally more nucleophilic and would likely react preferentially under neutral or basic conditions.

Piperidin 3 Ylmethanethiol As a Versatile Chemical Building Block

Application in Heterocyclic Compound Synthesis

The bifunctional nature of Piperidin-3-ylmethanethiol makes it an ideal starting material for the construction of more complex heterocyclic frameworks. Both the nitrogen of the piperidine (B6355638) ring and the sulfur of the thiol group can participate in ring-forming reactions, leading to novel fused and bridged systems as well as other thiol-containing heterocycles.

The synthesis of fused and bridged bicyclic piperidines is of significant interest in medicinal chemistry as these rigid structures can orient substituents in precise three-dimensional arrangements, enhancing binding affinity to biological targets. nih.gov this compound is well-suited for creating such systems, particularly those containing a sulfur bridge.

Through intramolecular cyclization, the thiol group can react with an electrophilic center established on the piperidine ring or its nitrogen atom. For instance, activation of the piperidine nitrogen followed by reaction with an internal electrophile can lead to the formation of a thia-bridged system. A general strategy involves the reaction of the thiol with a suitably positioned leaving group on a piperidine ring precursor, leading to the formation of a bicyclic product. This approach has been explored in the synthesis of various sulfur-containing fused heterocycles. nih.govrsc.org

One potential pathway to a bridged system is outlined below:

N-Alkylation: The piperidine nitrogen is alkylated with a reagent containing a second reactive site, for example, a dihaloalkane.

Intramolecular Thiolate Attack: Under basic conditions, the thiol group is deprotonated to form a thiolate. This nucleophilic thiolate then attacks the second reactive site on the N-alkyl chain, displacing a leaving group and forming a new ring that bridges the piperidine structure.

This strategy allows for the creation of a variety of ring sizes in the bridged system, depending on the length of the alkylating agent used.

| Reaction Type | Key Functional Groups Involved | Potential Resulting System |

| Intramolecular S-Alkylation | Piperidine Nitrogen, Methanethiol (B179389) | Thia-bridged bicyclic piperidine |

| Intramolecular Cyclization | Thiolate anion, Electrophilic carbon | Fused or bridged thia-heterocycle |

The functional groups of this compound serve as precursors for well-established multicomponent reactions used to synthesize important sulfur-containing heterocycles like thiazoles and thiophenes.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com this compound can be envisioned as a precursor to a thioamide needed for this reaction. By reacting the piperidine nitrogen with an acylating agent, and subsequently converting the carbonyl to a thiocarbonyl, the molecule can be primed for Hantzsch cyclization. Alternatively, the inherent nucleophilicity of the thiol and amine can be exploited in reactions with appropriate precursors to form the thiazole ring directly. nih.govorganic-chemistry.orgresearchgate.net Intramolecular variations of this synthesis are also possible, where reactions of thioamide dianions with other reagents can lead to 5-aminothiazoles. nih.gov

Thiophene Synthesis: The Gewald aminothiophene synthesis is a powerful one-pot reaction for preparing highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. arkat-usa.orgnih.gov The thiol group in this compound could potentially participate in Gewald-type reactions. For example, it could react with an α,β-unsaturated nitrile (formed in situ from a Knoevenagel condensation) to form a key intermediate which then cyclizes to the thiophene ring. researchgate.net

| Heterocycle | Key Synthetic Method | Required Co-reagents for this compound |

| Thiazole | Hantzsch Synthesis | α-Haloketone |

| Thiophene | Gewald Synthesis | α-Methylene carbonyl, α-Cyanoester, Sulfur |

Role in Complex Molecule Assembly

Beyond the synthesis of novel heterocycles, this compound is a valuable scaffold for assembling larger, more complex molecules such as peptidomimetics and analogues of natural products.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity. nih.gov Heterocyclic scaffolds, including piperidine, are widely used to constrain the conformation of peptide chains and replace labile amide bonds. mdpi.comnih.gov The piperidine ring of this compound can serve as a rigid core to mimic peptide turns or loops.

The thiol group provides a crucial handle for conjugation. It can be selectively reacted with various functional groups, making it ideal for linking the piperidine scaffold to peptide fragments or other molecular entities. uic.edu Common thiol-specific conjugation chemistries include:

Thiol-Maleimide Coupling: The thiol group undergoes a highly efficient and specific Michael addition reaction with a maleimide moiety to form a stable thioether bond. nih.gov

Thiol-Ene Reaction: A radical-mediated reaction between the thiol and a double bond (an "ene") provides another robust method for covalent linkage, often initiated by light. nih.gov

These methods allow for the precise, site-specific incorporation of the this compound scaffold into larger biomolecular structures, creating novel peptidomimetics with constrained geometries. researchgate.net

The piperidine ring is a core structural motif in a vast number of alkaloids and other natural products with significant biological activity. researchgate.netresearchgate.netnih.govresearchgate.net Synthesizing analogues of these natural products is a key strategy in drug discovery to improve efficacy, reduce toxicity, and explore structure-activity relationships (SAR). acs.orgresearchgate.netajchem-a.com

This compound can serve as an excellent starting point for the synthesis of such analogues. The piperidine core provides the foundational structure, while the methanethiol group acts as a versatile point for chemical modification. Through various sulfur chemistries, a wide range of substituents can be introduced at this position, allowing for the systematic exploration of how different functionalities affect biological activity. For example, the thiol can be alkylated, oxidized to form sulfoxides or sulfones, or used in transition metal-catalyzed cross-coupling reactions to introduce aryl or other complex groups.

Use in Combinatorial Chemistry and Library Generation

Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, known as a chemical library, for high-throughput screening in drug discovery and materials science. nih.gov The structure of this compound is well-suited for this approach due to its two distinct points of chemical diversity.

The piperidine nitrogen and the thiol group can be functionalized orthogonally (i.e., one can be reacted while the other is protected or unreactive under the chosen conditions). This allows for a two-dimensional library synthesis:

A set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) is reacted with the piperidine nitrogen.

A second set of building blocks (e.g., alkyl halides, Michael acceptors) is then reacted with the thiol group.

This approach can be performed using solid-phase synthesis, where the scaffold is attached to a polymer bead via a linker. acs.orgnih.govresearchgate.net The thiol group itself can serve as a handle for attachment to the solid support, for instance, through a thiol-labile linker, which would allow for traceless release of the final compounds from the resin. 5z.comnih.govnih.govrsc.org The generation of highly functionalized piperidine and pyrrolidine libraries has proven to be a successful strategy for identifying potent enzyme inhibitors and receptor ligands. nih.govacs.org

| Library Synthesis Approach | Role of this compound | Potential Diversity Points |

| Solution-Phase Parallel Synthesis | Core scaffold | R-group at Piperidine-N, R-group at Sulfur |

| Solid-Phase Synthesis | Building block or scaffold attached to resin | R-group at Piperidine-N, R-group at Sulfur |

On-DNA Encoded Library Synthesis

On-DNA encoded library (DEL) technology has emerged as a powerful platform for the discovery of novel small molecule ligands for protein targets. This technology relies on the synthesis of vast libraries of compounds, where each molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. The thiol group of this compound offers a versatile handle for its incorporation into DELs.

The primary utility of the thiol functional group in this context is its ability to participate in various DNA-compatible chemical reactions. Thiol groups are known to readily undergo nucleophilic substitution and addition reactions. For instance, the thiol of this compound can be alkylated with a wide range of electrophiles, such as alkyl halides or Michael acceptors, to introduce diverse chemical functionalities. This allows for the expansion of the chemical space of the library.

Furthermore, the thiol can be utilized in the formation of thioether linkages, which are stable and common motifs in many biologically active molecules. The synthesis of thioether-linked macrocycles is a notable application. researchgate.netchemrxiv.org In a typical workflow, a bifunctional linker is attached to a DNA oligonucleotide. One end of the linker is designed to react with the thiol of a building block like a protected cysteine derivative, while the other end can be coupled to another building block. researchgate.netchemrxiv.org Subsequent deprotection of the thiol and intramolecular reaction with an electrophilic center on the same molecule leads to the formation of a macrocyclic structure. While direct examples using this compound are not prevalent in the literature, the principles established with cysteine and other thiols are directly applicable.

The piperidine ring of the molecule also presents opportunities for diversification. The secondary amine of the piperidine can be acylated, alkylated, or used in reductive amination reactions to introduce additional points of diversity. This dual functionality of this compound, possessing both a reactive thiol and a modifiable amine, makes it an attractive building block for creating complex and diverse DNA-encoded libraries.

Table 1: Potential DNA-Compatible Reactions Involving this compound

| Reaction Type | Reagent Class | Resulting Linkage/Modification |

| Thiol Alkylation | Alkyl Halides | Thioether |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether |

| Amine Acylation | Carboxylic Acids, Acyl Halides | Amide |

| Amine Alkylation | Alkyl Halides | Tertiary Amine |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a cornerstone of modern medicinal chemistry, enabling the efficient and automated synthesis of compound libraries. chimia.chpeptide.com In SPOS, molecules are assembled on a solid support, typically a polymeric resin, which facilitates purification by simple filtration and washing steps. chimia.ch The functional groups of this compound allow for its versatile application in this methodology.

The thiol group can be used as an anchoring point to attach the molecule to a solid support. For example, a resin functionalized with a suitable leaving group, such as a halogen, can react with the thiol of this compound to form a stable thioether linkage. Once anchored, the piperidine nitrogen can be used as a point for further chemical elaboration. This "traceless" linking strategy, where the linker is cleaved from the final product, is a common approach in SPOS.

Alternatively, the piperidine nitrogen can be attached to the resin, leaving the thiol group available for subsequent reactions in the solution phase. For instance, the piperidine can be acylated with a linker attached to the solid support. The exposed thiol can then participate in various chemical transformations, such as those described for DEL synthesis.

The use of piperidine itself is a well-established practice in solid-phase peptide synthesis (SPPS), a subset of SPOS. In Fmoc-based SPPS, piperidine is commonly used as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. acs.orgresearchgate.net While this compound is not directly used for this deprotection step, its piperidine core is a familiar scaffold in the context of solid-phase synthesis.

The application of piperidine derivatives in SPOS extends beyond peptide synthesis. The piperidine scaffold is a common motif in many pharmaceuticals, and SPOS provides an efficient means to generate libraries of substituted piperidines for biological screening. mdpi.com this compound can serve as a valuable starting material in the solid-phase synthesis of such libraries. By anchoring the molecule to a resin, the piperidine ring and the thiol group can be systematically modified using a variety of reagents.

Table 2: Potential Solid-Phase Synthesis Strategies Utilizing this compound

| Strategy | Point of Attachment to Resin | Available Functional Group for Derivatization | Potential Library Type |

| Thiol Anchoring | Thiol (as thioether) | Piperidine Nitrogen | Substituted Piperidines |

| Amine Anchoring | Piperidine Nitrogen (as amide or other linkage) | Thiol | Thioether-containing compounds |

Ligand Chemistry and Coordination Studies of Piperidin 3 Ylmethanethiol

Design and Synthesis of Piperidin-3-ylmethanethiol-Based Ligands

Monodentate Thiolate Ligands

There is no specific information available in the searched literature detailing the synthesis and characterization of monodentate thiolate ligands derived from this compound. While the thiol group (-SH) can be deprotonated to form a thiolate (-S⁻) that can act as a monodentate ligand, specific synthetic procedures, and characterization data for such a ligand from this compound are not reported.

Bidentate (N,S) and Polydentate Ligands

The synthesis of bidentate (N,S) ligands, where both the nitrogen of the piperidine (B6355638) ring and the sulfur of the thiol group coordinate to a metal center, is a plausible synthetic target. General methods for creating such chelating ligands exist. For instance, dithiocarbamate (B8719985) ligands can be formed from secondary amines (like the one in the piperidine ring) by reaction with carbon disulfide. rdd.edu.iq An example of this is the formation of piperidine dithiocarbamate from piperidine. rdd.edu.iq However, specific literature describing the synthesis of bidentate or polydentate ligands starting from this compound is not available.

Metal Complexation Behavior

Coordination with Transition Metals

Due to the lack of synthesized and characterized ligands from this compound, there is no specific information on their coordination behavior with transition metals. Studies on similar molecules, such as those with triazole and thiol functionalities, show that the nitrogen and sulfur atoms can coordinate to various transition metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II), leading to the formation of stable complexes. nih.gov It is conceivable that ligands from this compound would exhibit similar coordination patterns, but experimental evidence is absent in the available literature.

Spectroscopic Characterization of Metal–Ligand Complexes

Without the synthesis of metal-ligand complexes of this compound, there is no spectroscopic data to report. Typically, the formation of such complexes would be characterized by techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the coordination geometry. For example, in complexes of piperidine dithiocarbamate, FT-IR spectroscopy can be used to observe the C-N and C-S stretching frequencies to confirm coordination, and electronic spectra can help in determining the geometry of the complex. rdd.edu.iqresearchgate.net

Catalytic Applications of this compound Metal Complexes

There is no information in the searched literature regarding the catalytic applications of any metal complexes derived from this compound. While transition metal complexes with related N,S-containing ligands are known to have catalytic activities in various reactions, no such studies have been reported for complexes of the target compound.

Organometallic Catalysis

No research findings specifically detailing the application of this compound as a ligand in organometallic catalysis are currently available in the public scientific literature.

Asymmetric Catalysis

There is no available research specifically investigating the use of this compound in asymmetric catalysis.

Mechanistic Investigations of Reactions Involving Piperidin 3 Ylmethanethiol

Kinetic Studies of Reaction Pathways

A thorough search for kinetic data, including reaction rates, rate constants, and the order of reactions involving Piperidin-3-ylmethanethiol, did not yield any specific findings.

Identification of Reaction Intermediates

No experimental or computational studies identifying or characterizing transient species or intermediates in reactions of this compound have been reported in the scientific literature.

Stereoelectronic Effects on Reaction Outcomes

An extensive search did not uncover any research focused on the influence of stereoelectronic effects on the reactivity, selectivity, or conformational preferences of this compound in chemical reactions.

Due to the absence of research data for this specific compound, the generation of a detailed and accurate article according to the provided outline is not possible.

Computational Chemistry and Theoretical Analysis of Piperidin 3 Ylmethanethiol

Molecular Conformation and Conformational Dynamics

The piperidine (B6355638) ring, a core structural feature of Piperidin-3-ylmethanethiol, is known for its conformational flexibility, primarily existing in chair and twist-boat conformations. The presence of a methanethiol (B179389) substituent at the 3-position introduces additional conformational possibilities.

Theoretical studies on related piperidine structures, such as N-methyl piperidine, have utilized methods like time-resolved Rydberg fingerprint spectroscopy and DFT-SIC calculations to investigate conformational dynamics. rsc.org These studies reveal that electronic excitation can induce coherent oscillatory motions and lead to an equilibrium between different conformers, such as chair and twist structures. rsc.org For N-methyl piperidine, an enthalpy of 62 meV and an entropy of 19.70 J∙mol⁻¹∙K⁻¹ were derived for the chair to twist reaction in the 3s excited state, with an activation energy of 276 meV. rsc.org

The conformational landscape of this compound is influenced by the orientation of the methanethiol group, which can be either axial or equatorial. The interplay of steric and electronic effects governs the relative stability of these conformers. Molecular dynamics simulations are a powerful tool to explore the conformational space and identify the most stable structures. acs.orgsfu.ca These simulations can reveal the dynamic nature of inhibitors and provide insights for rational drug design. sfu.ca

Table 1: Theoretical Conformational Analysis Data for a Related Piperidine System (N-Methyl Piperidine)

| Parameter | Value | Method |

| Enthalpy of chair to twist reaction (3s excited state) | 62 meV | Time-resolved Rydberg fingerprint spectroscopy & DFT-SIC |

| Entropy of chair to twist reaction (3s excited state) | 19.70 J∙mol⁻¹∙K⁻¹ | Time-resolved Rydberg fingerprint spectroscopy & DFT-SIC |

| Activation energy for chair to twist reaction | 276 meV | Kinetic Model |

| Energy separation between conformers | 0.09 eV | Time-resolved Rydberg fingerprint spectroscopy |

Data derived from studies on N-methyl piperidine. rsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. pku.edu.cnsci-hub.se

A smaller HOMO-LUMO gap generally indicates higher reactivity. libretexts.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). pku.edu.cn FMO theory has been successfully applied to understand a wide range of chemical reactions, including pericyclic reactions. libretexts.orgimperial.ac.uk

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur and nitrogen atoms, making these sites potential centers for electrophilic attack. The LUMO is likely distributed over the sigma anti-bonding orbitals of the piperidine ring and the C-S bond.

Table 2: Conceptual Data for FMO Analysis of this compound

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. Likely localized on S and N atoms. | Indicates the molecule's potential as a nucleophile or its susceptibility to electrophilic attack. |

| LUMO | Lowest energy orbital without electrons. | Indicates the molecule's potential as an electrophile or its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, attractive to cations) and positive potential (electron-poor, attractive to anions).

For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, indicating these are the most probable sites for protonation and interaction with electrophiles. The hydrogen atoms of the N-H group and potentially the S-H group would exhibit positive potential.

Computational Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding the reaction mechanism and predicting its rate. Computational methods, such as Density Functional Theory (DFT), are widely used to locate and characterize transition state structures. sci-hub.se

For reactions involving this compound, such as nucleophilic substitution or oxidation at the sulfur atom, computational modeling can identify the geometry, energy, and vibrational frequencies of the transition state. This information helps to elucidate the step-by-step mechanism of the reaction.

Reaction Energy Profiles

A reaction energy profile, also known as a potential energy surface, illustrates the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction pathway can be constructed.

Derivatization Strategies for Expanding the Functional Scope of Piperidin 3 Ylmethanethiol

Synthesis of Substituted Piperidin-3-ylmethanethiol Derivatives

The independent reactivity of the piperidine (B6355638) nitrogen and the thiol sulfur allows for a range of synthetic modifications. Strategic protection of one group while reacting the other is often employed to achieve regioselectivity.

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo various transformations to install a wide array of substituents. These modifications can significantly alter the steric and electronic properties of the molecule. Common N-substitution strategies include N-alkylation, N-acylation, and N-arylation. For these reactions, the thiol group is often temporarily protected, for example as a trityl (Trt) thioether, to prevent side reactions.

N-Alkylation: This can be achieved via direct reaction with alkyl halides or through reductive amination. Reductive amination involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides, anhydrides, or activated esters in the presence of a base. This reaction forms a stable amide bond, introducing a carbonyl moiety that can influence the molecule's conformation and hydrogen bonding capabilities.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the piperidine ring and an aryl halide, providing access to N-aryl derivatives.

Table 1: Examples of N-Substitution Reactions on a Thiol-Protected this compound Scaffold

| Reaction Type | Reagents and Conditions | Product Structure |

| N-Alkylation | Benzyl bromide (BnBr), K₂CO₃, Acetonitrile | |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride, Dichloromethane | |

| N-Acylation | Acetyl chloride, Triethylamine, Dichloromethane |

The thiol group is a versatile functional handle known for its nucleophilicity and its ability to undergo oxidation. Derivatization at the sulfur atom can introduce new linkages such as thioethers, thioesters, and disulfides. For these modifications, the piperidine nitrogen may be protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference. researchgate.net

S-Alkylation: The formation of thioethers is readily accomplished by reacting the thiol with an electrophile, such as an alkyl halide or an epoxide, typically in the presence of a mild base to generate the more nucleophilic thiolate anion.

S-Acylation: Thioesters can be synthesized by reacting the thiol with acylating agents like acid chlorides or through condensation reactions with carboxylic acids using coupling agents. Thioesters are valuable as they can act as activated carbonyl compounds in further transformations. rsc.org

Disulfide Formation: Mild oxidizing agents, or even exposure to air, can induce the coupling of two thiol molecules to form a disulfide bond. This reversible linkage is a key feature in many biological systems and can be used to create dimeric structures.

Table 2: Examples of S-Derivatization Reactions on an N-Protected this compound Scaffold

| Reaction Type | Reagents and Conditions | Product Structure |

| S-Alkylation | Methyl iodide (MeI), Sodium hydroxide (B78521) (NaOH), Methanol | |

| Thioester Formation | Benzoyl chloride, Pyridine, Dichloromethane | |

| Disulfide Formation | Iodine (I₂), Methanol |

Incorporation of Additional Functional Handles

To facilitate use in more complex chemical and biological systems, this compound can be equipped with additional functionalities, such as protecting groups that allow for sequential reactions or spectroscopic tags for detection and analysis.

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This enables precise, stepwise modification of a multifunctional molecule. iris-biotech.dethieme-connect.de Given the amine and thiol functionalities in this compound, an orthogonal protection scheme is essential for controlled, site-selective derivatization.

For instance, the piperidine nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions (e.g., trifluoroacetic acid, TFA). wikipedia.org The thiol can be concurrently protected with a trityl (Trt) group, which is also acid-labile but can be cleaved under milder acidic conditions than the Boc group, or with a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen, which is removed by a base like piperidine. wikipedia.orgrsc.org This allows for selective deprotection and reaction at one site while the other remains masked. sigmaaldrich.com

Table 3: Common Orthogonal Protecting Groups for Amines and Thiols

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) wikipedia.org |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org |

| Amine | Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| Thiol | Trityl | Trt | Mild Acid, Silver Nitrate |

| Thiol | Acetamidomethyl | Acm | Mercury(II) or Iodine |

| Thiol | S-tert-butylsulfenyl | StBu | Reducing agents (e.g., DTT) |

To enable the detection and quantification of this compound derivatives in various assays, spectroscopic tags can be covalently attached. These tags act as reporters, with their signals providing information on the location, concentration, or binding state of the molecule.

Fluorescent Tags: The thiol group is particularly amenable to modification with fluorescent probes. nih.gov Thiol-reactive reagents, such as maleimides or iodoacetamides linked to fluorophores (e.g., fluorescein, rhodamine), can be used to label the molecule. The resulting derivative can then be visualized and tracked using fluorescence microscopy or spectroscopy.

Mass Spectrometry Tags: For mass spectrometry-based detection, tags that introduce a unique isotopic signature can be used. For example, reacting the thiol with a halogenated reagent, such as a brominated aromatic compound, creates a derivative that is easily identifiable in a mass spectrum due to the characteristic isotopic pattern of bromine. nih.gov

Raman Tags: Small functional groups with strong and unique Raman scattering signals in the cell-silent region of the spectrum, such as alkynes or nitriles, can serve as Raman tags. chemrxiv.org A nitrile-containing Michael acceptor, for example, can react with the thiol group, installing a tag that allows for sensitive detection via Raman microscopy. chemrxiv.org

Table 4: Spectroscopic Tags for Derivatizing this compound

| Tag Type | Example Reagent | Attachment Site | Detection Method |

| Fluorescence | Fluorescein-5-Maleimide | Thiol | Fluorescence Spectroscopy/Microscopy researchgate.net |

| Mass Spec | 4-Bromobenzyl Bromide | Thiol or Amine | Mass Spectrometry nih.gov |

| Raman | Nitrile-containing Michael acceptor | Thiol | Raman Spectroscopy chemrxiv.org |

Future Directions and Emerging Research Avenues for Piperidin 3 Ylmethanethiol

Exploration of Novel Synthetic Methodologies

The synthesis of substituted piperidines is a cornerstone of medicinal and organic chemistry. nih.gov Future research into the synthesis of Piperidin-3-ylmethanethiol is likely to focus on developing more efficient, stereoselective, and sustainable methods. Current general strategies for piperidine (B6355638) synthesis often involve the hydrogenation of pyridine precursors or various cyclization reactions. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation of Pyridine Precursors | High stereoselectivity | Development of novel chiral catalysts |

| C-H Functionalization | Increased atom economy | Design of regioselective catalysts |

| One-Pot Cyclization Reactions | Reduced synthetic steps, improved efficiency | Discovery of new multi-component reactions |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Optimization of reactor design and reaction conditions |

Development of Advanced Catalytic Systems

Catalysis is central to modern chemical synthesis, and the development of advanced catalytic systems for the synthesis and functionalization of this compound is a promising research area. Biocatalysis, using enzymes such as transaminases, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral piperidine intermediates. nih.gov The combination of biocatalysis with organocatalysis in cascade reactions could provide efficient routes to complex piperidine alkaloids and their analogs. nih.gov

Furthermore, the development of novel metal-based catalysts could enable new types of transformations. For example, catalysts for the direct and selective coupling of the thiol group could open up new avenues for creating more complex molecules. The design of catalysts that can operate under mild conditions, in environmentally benign solvents, and with high turnover numbers will be a key focus.

Expansion into Materials Science and Supramolecular Chemistry

The unique properties of thiols and piperidines suggest that this compound could find applications in materials science and supramolecular chemistry. Thiols are known to form self-assembled monolayers (SAMs) on noble metal surfaces, a process driven by the strong affinity of sulfur for these metals. The piperidine moiety could be functionalized to introduce specific properties to these surfaces, such as chirality or the ability to bind other molecules. This could lead to the development of new sensors, catalysts, or biocompatible coatings.

In the realm of polymer science, piperidine-containing polymers have been investigated for applications such as bioactive films for drug delivery. nih.gov The incorporation of this compound into polymer backbones could introduce new functionalities, such as the ability to form disulfide crosslinks, leading to the development of novel hydrogels or responsive materials. Supramolecular assemblies based on non-covalent interactions involving the piperidine ring and the thiol group could also be explored for the creation of new functional materials. nih.gov

| Application Area | Potential Role of this compound | Key Research Focus |

| Self-Assembled Monolayers | Formation of functionalized surfaces | Study of self-assembly on different substrates |

| Bioactive Polymers | Introduction of crosslinking and functional handles | Synthesis and characterization of novel polymers |

| Supramolecular Gels | Formation of stimuli-responsive materials | Investigation of self-assembly mechanisms |

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to significantly accelerate the discovery and optimization of new reactions and materials. mdpi.comresearchgate.net For a compound like this compound, ML models could be developed to predict optimal reaction conditions for its synthesis, thereby reducing the need for extensive experimental screening. chemrxiv.org

Predictive models for thiol reactivity are already being developed, and these could be extended to include piperidine-containing thiols. acs.orgowlstown.netresearchgate.net By training ML algorithms on large datasets of chemical reactions, it may be possible to predict the outcomes of novel synthetic routes to this compound and to identify promising new catalysts. Furthermore, ML could be used to predict the properties of materials incorporating this compound, guiding the design of new functional materials with desired characteristics. The development of transfer learning methods is particularly promising for overcoming the challenge of limited data availability for specific heterocyclic reactions. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.